molecular formula C12H15NO2S2 B1456049 6-[(4-Methylphenyl)sulfonyl]-2-thia-6-azaspiro[3.3]heptane CAS No. 1233142-91-0

6-[(4-Methylphenyl)sulfonyl]-2-thia-6-azaspiro[3.3]heptane

Cat. No.: B1456049
CAS No.: 1233142-91-0
M. Wt: 269.4 g/mol
InChI Key: BWJOGTHPNZKDLU-UHFFFAOYSA-N
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Description

6-[(4-Methylphenyl)sulfonyl]-2-thia-6-azaspiro[3.3]heptane (CAS: 1233142-91-0) is a spirocyclic compound featuring a unique bicyclic structure where a sulfur atom (thia) and a nitrogen atom (aza) are embedded in a spiro[3.3]heptane framework. The 4-methylphenylsulfonyl group is attached to the nitrogen, introducing both steric bulk and electronic effects. This compound is part of a broader class of azaspirocyclic molecules valued in medicinal chemistry for their structural rigidity and three-dimensional diversity, which enhance binding specificity to biological targets . Its synthesis typically involves sulfonylation of 2-thia-6-azaspiro[3.3]heptane precursors, though scalable protocols remain underreported compared to oxygen-containing analogs .

Properties

IUPAC Name

6-(4-methylphenyl)sulfonyl-2-thia-6-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S2/c1-10-2-4-11(5-3-10)17(14,15)13-6-12(7-13)8-16-9-12/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJOGTHPNZKDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CSC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • Cyclobutane-1,1-dicarboxylic acid or its derivatives serve as precursors for the spiro ring system.
  • Methanesulfonyl chloride or p-toluenesulfonyl chloride is used for sulfonylation.
  • 2-Nitrobenzenesulfonamide or p-toluenesulfonamide acts as the amino donor and sulfonyl source.
  • Reducing agents like lithium aluminum hydride are employed for selective reductions.

Stepwise Preparation Process

Step Reaction Description Conditions Key Notes
1. Reduction of cyclobutane-1,1-dicarboxylic acid to dimethanol intermediate Dissolve acid in ethanol, add thionyl chloride at 0 °C, stir at 80 °C for 3 h to form diethyl dicarboxylate; reduce with lithium aluminum hydride in diethyl ether at 0 °C to room temperature Mild temperatures, controlled addition Provides purified dimethanol intermediate for next step
2. Formation of 1,1-cyclobutane dimethanol disulfonate React dimethanol with methanesulfonyl chloride and triethylamine in dichloromethane at 0 °C for 3 h Anhydrous conditions, low temperature Activates hydroxyl groups for cyclization
3. Cyclization with 2-nitrobenzenesulfonamide Stir disulfonate with potassium carbonate and 2-nitrobenzenesulfonamide in DMSO at 75 °C for 8 h Polar aprotic solvent, base catalysis Forms 2-(2-nitrobenzenesulfonyl)-2-azaspiro[3.3]heptane intermediate
4. Deprotection via thiol-mediated cleavage Treat intermediate with dodecyl mercaptan and DBU in DMF, heat and stir for 1 h Mild base, nucleophilic thiol Removes 2-nitrobenzenesulfonyl protecting group, liberates free amine
5. Boc protection and hydrochloride salt formation Adjust pH to 9-10, react with Boc anhydride in THF at room temperature for 5 h; treat with HCl gas in ethyl acetate to form hydrochloride salt Mild, controlled pH Stabilizes amine as Boc derivative, then converts to hydrochloride salt for isolation

This method avoids harsh conditions such as strong alkali or metallic sodium for deprotection, improving safety and scalability.

Alternative and Related Synthetic Routes

Synthesis via 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts

  • A scalable approach involves synthesizing 2-oxa-6-azaspiro[3.3]heptane sulfonate salts as stable crystalline intermediates.
  • These salts serve as surrogates for morpholine and facilitate further chemical conversions.
  • The process improves solubility and stability of intermediates, important for downstream reactions.

Alkylation and Ring-Closure Strategies

  • Hydroxide-facilitated alkylation of substituted anilines with bis(bromomethyl)oxetane derivatives forms azetidine rings.
  • Subsequent sulfonylation and cyclization steps yield the spirocyclic framework.
  • Optimization at multigram scale achieved high yields (up to 87%) and purity (>99%).

Research Findings and Process Optimization

  • The mild preparation method described in patent CN112920103A addresses key limitations of earlier routes, such as harsh deprotection conditions and purification difficulties.
  • Use of dodecyl mercaptan and DBU for sulfonyl group removal is efficient and safer than metallic sodium or red aluminum reductions.
  • Boc protection before hydrochloride salt formation improves product stability and facilitates isolation.
  • The reaction conditions are mild, scalable, and reproducible, supporting industrial application.
  • The overall synthetic route balances yield, purity, operational safety, and environmental considerations.

Summary Table of Key Preparation Parameters

Parameter Details Remarks
Starting material Cyclobutane-1,1-dicarboxylic acid Commercially available
Key reagents Methanesulfonyl chloride, 2-nitrobenzenesulfonamide, dodecyl mercaptan, Boc anhydride Selected for reactivity and mild conditions
Solvents Ethanol, dichloromethane, DMSO, DMF, THF Polar aprotic solvents facilitate cyclization and deprotection
Temperature range 0 °C to 80 °C Controlled to prevent decomposition
Reaction times 1–8 hours depending on step Optimized for yield and purity
Yield Typically high (>70% per step) Overall yield depends on scale and purification
Purity >95% after purification Suitable for pharmaceutical intermediates
Safety Avoids strong alkali and metallic sodium Improves operational safety

Chemical Reactions Analysis

Types of Reactions

6-[(4-Methylphenyl)sulfonyl]-2-thia-6-azaspiro[3.3]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[(4-Methylphenyl)sulfonyl]-2-thia-6-azaspiro[3.3]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(4-Methylphenyl)sulfonyl]-2-thia-6-azaspiro[3.3]heptane is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may confer unique binding properties, allowing the compound to modulate biological pathways in a selective manner .

Comparison with Similar Compounds

Heteroatom Variations

  • 2-Oxa-6-azaspiro[3.3]heptane derivatives (e.g., 6-[(4-methylphenyl)sulfonyl]-2-oxa-6-azaspiro[3.3]heptane, CAS 13573-28-9): Replacing sulfur with oxygen reduces polarizability and alters electronic properties. This substitution impacts solubility; oxa analogs like oxalate salts exhibit poor solubility in non-polar solvents, complicating formulation .
  • 2,6-Diazaspiro[3.3]heptanes (e.g., (S)-6-benzhydryl-2-((R)-tert-butylsulfinyl)-1-(4-fluorophenyl)-2,6-diazaspiro[3.3]heptane): Additional nitrogen atoms enhance hydrogen-bonding capacity, improving target engagement but increasing synthetic complexity .
  • 2-Azaspiro[3.3]heptane carboxylates (e.g., tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate): Carboxylate groups introduce hydrolytic instability, requiring protection strategies during synthesis .

Substituent Variations

  • Aromatic substituents : The 4-methylphenylsulfonyl group in the target compound contrasts with electron-deficient aryl groups (e.g., 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane), which are optimized for metabolic stability in antibiotic intermediates like TBI-223 .
  • Sulfonate salts : Sulfonate derivatives of 2-oxa-6-azaspiro[3.3]heptane exhibit thermal decomposition above 100°C, limiting their utility in high-temperature reactions .

Physicochemical Properties

Property 6-[(4-Methylphenyl)sulfonyl]-2-thia-6-azaspiro[3.3]heptane 2-Oxa-6-azaspiro[3.3]heptane sulfonate salts 6-Amino-2-thiaspiro[3.3]heptane hydrochloride
Molecular Weight 315.41 (calculated) 320 (e.g., hemioxalate salt) 195.70
Solubility Moderate in polar aprotic solvents (e.g., DMSO) Poor in THF, MeCN High in water
Thermal Stability Data lacking; expected stable up to 150°C Decomposes at 100–120°C Stable below 200°C
Key Functional Groups Sulfonamide, thiaether Oxetane, sulfonate Amine, thiaether

Biological Activity

6-[(4-Methylphenyl)sulfonyl]-2-thia-6-azaspiro[3.3]heptane, a compound with a unique spirocyclic structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C12_{12}H15_{15}N O2_2S2_2
  • Molecular Weight : 269.38 g/mol
  • CAS Number : 1233142-91-0
  • Synonyms : 6-Tosyl-2-thia-6-azaspiro[3.3]heptane

The compound features a sulfonyl group attached to a thia and azaspiro framework, which is significant for its reactivity and interaction with biological targets.

Research indicates that compounds like this compound may exert their biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : The sulfonyl group may play a critical role in inhibiting specific enzymes, potentially affecting pathways involved in inflammation and cancer progression.
  • Interaction with Receptors : The compound's structure suggests potential interactions with neurotransmitter receptors, which could influence neurological functions.

Case Studies and Research Findings

  • Anticancer Activity : Preliminary studies have shown that derivatives of azaspiro compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, research on similar spirocyclic compounds demonstrated inhibition of cell proliferation and induction of apoptosis in glioma cells through multiple pathways, including AMPK inhibition and activation of necroptosis pathways .
  • Anti-inflammatory Effects : Compounds structurally related to this compound have been reported to possess anti-inflammatory properties in models of arthritis and other inflammatory conditions. Their ability to inhibit prostaglandin synthesis suggests a potential for developing non-steroidal anti-inflammatory drugs (NSAIDs) with improved gastrointestinal tolerability .

Comparative Biological Activity Table

CompoundBiological ActivityIC50/ED50 ValuesReference
This compoundCytotoxicity in glioma cellsNot yet established
CGP 28238Anti-inflammatoryED50 = 0.05 mg/kg
Compound CGlioma cell viability reductionNot specified

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 6-[(4-Methylphenyl)sulfonyl]-2-thia-6-azaspiro[3.3]heptane, and how can its purity be optimized?

  • Methodology : The compound can be synthesized via a two-step process:

Ring formation : Alkylation of a suitable amine precursor (e.g., 2-thia-6-azaspiro[3.3]heptane) with a bromomethyl or chloromethyl sulfonyl reagent under basic conditions (e.g., NaOH or KOH) .

Sulfonylation : Reaction of the spirocyclic intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .

  • Purity Optimization : Use recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity. Monitor by HPLC or LC-MS .

Q. What spectroscopic techniques are most effective for characterizing this spirocyclic sulfonamide?

  • 1H/13C NMR : Key diagnostic signals include:

  • Aromatic protons of the 4-methylphenyl group (δ 7.2–7.8 ppm, multiplet).
  • Sulfonamide NH (δ ~10.5 ppm, broad singlet, D2O-exchangeable) .
    • IR Spectroscopy : Confirm sulfonyl group presence via S=O stretches (~1332 cm⁻¹ and ~1160 cm⁻¹) .
    • Mass Spectrometry : Look for molecular ion peaks (e.g., m/z ~300–350 for the parent ion) and fragmentation patterns indicative of spirocyclic cleavage .

Advanced Research Questions

Q. How does the puckering conformation of the spiro[3.3]heptane core influence reactivity and stability?

  • Structural Analysis : Use X-ray crystallography or DFT calculations to determine the ring puckering amplitude (q) and phase angle (φ) using Cremer-Pople coordinates . For example, deviations from planarity may stabilize the sulfonamide via intramolecular hydrogen bonding .
  • Reactivity Implications : Puckering can affect nucleophilic substitution rates at the sulfur atom. Steric hindrance from the spiro junction may slow reactions compared to non-spiro analogs .

Q. How can researchers resolve contradictions in reported synthetic yields for spirocyclic sulfonamides?

  • Case Study : reports an 87% yield for a related 2-oxa-6-azaspiro compound, while cites 51% for a similar intermediate.
  • Resolution Strategies :

  • Solvent Effects : Higher yields are achieved in polar aprotic solvents (e.g., DMF) due to improved solubility of intermediates .
  • Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
  • Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to detect side reactions (e.g., over-sulfonylation) early .

Q. What role does the sulfonyl group play in modulating biological activity, and how can this be probed experimentally?

  • Structure-Activity Relationship (SAR) :

  • Replace the 4-methylphenylsulfonyl group with other sulfonyl variants (e.g., trifluoromethyl or nitro-substituted) to assess electronic effects on target binding .
  • Use computational docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., bacterial enzymes in tuberculosis research) .
    • Experimental Validation : Test derivatives in antimicrobial assays (e.g., MIC against Mycobacterium tuberculosis) to correlate substituent effects with potency .

Methodological Challenges and Solutions

Q. How can researchers address low solubility of this compound in aqueous media?

  • Salt Formation : Convert the free base to a sulfonate salt (e.g., sodium or potassium) to enhance aqueous solubility, as demonstrated for analogous spiro compounds .
  • Co-Solvent Systems : Use DMSO/water or ethanol/water mixtures (≤20% organic phase) to maintain solubility without denaturing proteins in biological assays .

Q. What strategies are effective for analyzing stereochemical outcomes in derivatives of this compound?

  • Chiral HPLC : Employ columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak IA/IB) to resolve enantiomers .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to assign absolute configurations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(4-Methylphenyl)sulfonyl]-2-thia-6-azaspiro[3.3]heptane
Reactant of Route 2
6-[(4-Methylphenyl)sulfonyl]-2-thia-6-azaspiro[3.3]heptane

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